molecular formula C9H12N2O B2493171 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2310013-98-8

5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B2493171
CAS No.: 2310013-98-8
M. Wt: 164.208
InChI Key: APDARNZAEFAHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cinnoline core with a methyl group at the 5-position and a ketone functional group at the 3-position.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzylamine with a suitable diketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the ketone group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline: The parent compound with a similar core structure.

    Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different nitrogen position.

Uniqueness

5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other cinnoline derivatives.

Properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-2H-cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-2-4-8-7(6)5-9(12)11-10-8/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDARNZAEFAHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NNC(=O)C=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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